molecular formula C21H25NO4 B4277670 methyl 3-{[2-(4-tert-butylphenoxy)propanoyl]amino}benzoate

methyl 3-{[2-(4-tert-butylphenoxy)propanoyl]amino}benzoate

Cat. No. B4277670
M. Wt: 355.4 g/mol
InChI Key: XVCHYPUHZBFBTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-{[2-(4-tert-butylphenoxy)propanoyl]amino}benzoate is a synthetic compound that has been extensively studied in the field of medicinal chemistry. This compound is known for its potential application in the development of drugs for the treatment of various diseases, including cancer and inflammation.

Mechanism of Action

The mechanism of action of methyl 3-{[2-(4-tert-butylphenoxy)propanoyl]amino}benzoate is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. By inhibiting the activity of these enzymes, methyl 3-{[2-(4-tert-butylphenoxy)propanoyl]amino}benzoate may reduce inflammation in the body.
Biochemical and Physiological Effects:
Methyl 3-{[2-(4-tert-butylphenoxy)propanoyl]amino}benzoate has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes. It has also been shown to inhibit the growth of cancer cells in vitro. In addition, methyl 3-{[2-(4-tert-butylphenoxy)propanoyl]amino}benzoate has been shown to have antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of methyl 3-{[2-(4-tert-butylphenoxy)propanoyl]amino}benzoate is its potential application in drug development. This compound has been shown to have anti-inflammatory and anti-cancer properties, which makes it a promising candidate for the development of drugs for the treatment of these diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in the laboratory.

Future Directions

There are several future directions for the study of methyl 3-{[2-(4-tert-butylphenoxy)propanoyl]amino}benzoate. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of the potential use of this compound in the treatment of Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in drug development.

Scientific Research Applications

Methyl 3-{[2-(4-tert-butylphenoxy)propanoyl]amino}benzoate has been extensively studied for its potential application in drug development. This compound has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease.

properties

IUPAC Name

methyl 3-[2-(4-tert-butylphenoxy)propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-14(26-18-11-9-16(10-12-18)21(2,3)4)19(23)22-17-8-6-7-15(13-17)20(24)25-5/h6-14H,1-5H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCHYPUHZBFBTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)C(=O)OC)OC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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